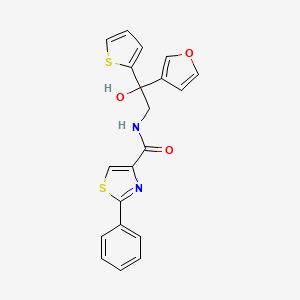
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H16N2O3S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Thiazoles
, on the other hand, are another class of heterocyclic compounds that have been found to have significant anti-tubercular activity . They have been used in the synthesis of new benzothiazole-based anti-tubercular compounds .
Biologische Aktivität
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a furan ring, a thiophene ring, and a thiazole moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₄S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034335-20-9 |
The presence of multiple heterocycles in its structure is believed to contribute to its diverse biological activities.
2. Antimicrobial Activity
Compounds containing furan and thiophene rings have been reported to possess antimicrobial properties. For example, a related study found that certain thiazole derivatives exhibited antibacterial activity against Gram-positive bacteria . Although direct data on the compound's antimicrobial efficacy is not available, the chemical framework suggests it may interact with bacterial targets effectively.
The exact mechanism of action for this compound remains largely uncharacterized. However, compounds with similar functional groups are known to inhibit cellular processes such as protein synthesis and DNA replication in cancer cells. This inhibition is often mediated through the interaction with specific enzymes or receptors that are crucial for cellular proliferation.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiazole derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. The results indicated that compounds with specific substitutions at the phenyl or thiazole rings showed enhanced activity compared to their unsubstituted counterparts. For instance, derivatives with methoxy or chloro substitutions demonstrated improved potency against colorectal cancer cells .
Research Findings Table
| Compound Name | Cell Line Tested | IC₅₀ (µg/mL) | Activity Description |
|---|---|---|---|
| Substituted 2-phenylthiazole derivative | T47D | <10 | Significant cytotoxicity |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 30x better than hydroxyurea | High selectivity index |
| New 1,3,4-thiadiazole derivative | HeLa | Enhanced | Increased lipophilicity correlating to activity |
Eigenschaften
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c23-18(16-12-27-19(22-16)14-5-2-1-3-6-14)21-13-20(24,15-8-9-25-11-15)17-7-4-10-26-17/h1-12,24H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYDSYOEINYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














